molecular formula C17H16ClN3O B2633381 6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide CAS No. 2094295-55-1

6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B2633381
CAS No.: 2094295-55-1
M. Wt: 313.79
InChI Key: JQEQGZDPGBOIMT-UHFFFAOYSA-N
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Description

6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide is a complex organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide for cyano group introduction, thionyl chloride for chlorination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of 6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide: shares similarities with other pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-5-cyano-N-(2-methyl-6-propan-2-ylphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-10(2)13-6-4-5-11(3)15(13)21-17(22)14-8-7-12(9-19)16(18)20-14/h4-8,10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEQGZDPGBOIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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